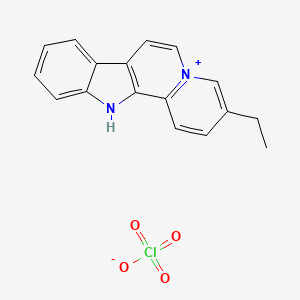
1-Ethyl-3-methylimidazolium Iodide
Vue d'ensemble
Description
1-Ethyl-3-methylimidazolium iodide (EMImI) is a type of ionic liquid that has been extensively studied due to its interesting properties and potential applications. It is part of a broader family of 1-alkyl-3-methylimidazolium-based ionic liquids, which are known for their low melting points, low viscosities, and high ionic conductivities, making them suitable for various applications including electrochemistry, catalysis, and materials science .
Synthesis Analysis
The synthesis of EMImI-based ionic liquids typically involves the combination of the 1-ethyl-3-methylimidazolium cation with various anions. For instance, the synthesis of [EMI][C(CN)3] and [EMI][Ag(CN)2] has been reported, where the former exhibits a melting point at -11 degrees Celsius, indicating a low melting point characteristic of these ionic liquids . The synthesis process is crucial as it determines the purity and the properties of the resulting ionic liquid.
Molecular Structure Analysis
The molecular structure of EMImI-based ionic liquids is highly structured, as evidenced by studies using techniques such as large-angle X-ray scattering (LAXS) and molecular dynamics (MD) simulations . These studies reveal the presence of intermolecular interactions and conformers that contribute to the liquid's properties. For example, the EMI(+) cation can adopt planar cis and nonplanar staggered conformations, which affect the types of interactions it can have with anions like TFSI(-) .
Chemical Reactions Analysis
EMImI-based ionic liquids participate in various chemical reactions. For instance, they have been used as catalysts in the cyanosilylation of carbonyl compounds, demonstrating their potential as organocatalysts . Additionally, the electrochemical behavior of EMImI in the presence of metals such as gold and bismuth has been studied, revealing complex oxidation processes and the formation of interfacial structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of EMImI-based ionic liquids are influenced by their molecular structure and the nature of the anions they are paired with. They generally exhibit high ionic conductivities and low viscosities, which are desirable for applications such as electrolytes in electrochemical devices . The interaction between the cation and anion, as well as the presence of water, can significantly affect properties like capacitance and aggregation behavior . The structural properties and aggregation behavior of these ionic liquids in aqueous solutions have been explored using MD simulations and experimental techniques like EXAFS, highlighting the complex network of interactions among cations, anions, and water molecules .
Applications De Recherche Scientifique
-
Ionic Liquid for Energy Storage and Conversion Devices
- Application : “1-Ethyl-3-methylimidazolium Iodide” is an ionic liquid that has shown immense application potential in energy storage and conversion devices . It can function as electrolytes or solvents depending on the application .
- Method : The physicochemical properties of these ionic liquids can be effectively changed for desired applications just by tuning the structure of the cationic and/or anionic part of the ionic liquids .
- Results : These ionic liquids are used in a variety of energy applications, particularly in the development of green and sustainable energy storage and conversion devices .
-
Ionic Liquid for Electric Double-Layer Capacitors (EDLCs)
- Application : “1-Ethyl-3-methylimidazolium Iodide” is used in the development of electric double-layer capacitors (EDLCs) based on 1-ethyl-3-methylimidazolium tetrafluoroborate (EMImBF4) .
- Method : The addition of “1-Ethyl-3-methylimidazolium Iodide” to EMImBF4 increases its capacitance .
- Results : The use of “1-Ethyl-3-methylimidazolium Iodide” in EDLCs enhances their performance by increasing their capacitance .
-
Ionic Liquid for Lithium-Ion Batteries
- Application : “1-Ethyl-3-methylimidazolium Iodide” is used in the development of lithium-ion batteries . It can function as electrolytes or solvents depending on the application .
- Method : Suitable ionic liquids are designed for specific purposes to be used as electrolytes and/or solvents for lithium-ion batteries .
- Results : The use of “1-Ethyl-3-methylimidazolium Iodide” in lithium-ion batteries enhances their performance by increasing their energy storage capacity .
-
- Application : “1-Ethyl-3-methylimidazolium Iodide” is used in the development of fuel cells . It can function as electrolytes or solvents depending on the application .
- Method : Suitable ionic liquids are designed for specific purposes to be used as electrolytes and/or solvents for fuel cells .
- Results : The use of “1-Ethyl-3-methylimidazolium Iodide” in fuel cells enhances their performance by increasing their energy conversion efficiency .
-
Ionic Liquid for Molecular Interactions Study
- Application : “1-Ethyl-3-methylimidazolium Iodide” is used in the study of molecular interactions . It provides both structural and electronic insight into the multifold interactions occurring in ionic liquids .
- Method : Density functional theory (DFT) calculations with Grimme’s B97D functional including dispersion are employed to provide both structural and electronic insight .
- Results : A total of six stable [EMI] [TFSI] ion pair conformers were observed . Our results show that a doubly ionic H-bond exists between [EMI] + and [TFSI] − ion pair conformers .
-
Ionic Liquid for Temperature Control and Impedance Measurements
- Application : “1-Ethyl-3-methylimidazolium Iodide” is used for temperature control, impedance measurements and conductivity cell calibration using a standard solution .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
1-Ethyl-3-methylimidazolium iodide is classified as Acute Tox. 4 Oral - Eye Dam. 1 - STOT SE 3 . It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.HI/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQCDTXBZKMPBB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049281 | |
| Record name | 1-Ethyl-3-methylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium Iodide | |
CAS RN |
35935-34-3 | |
| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35935-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-methylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















